Resolvin D1 methyl ester is a bioactive lipid mediator derived from docosahexaenoic acid, known for its potent anti-inflammatory properties. It plays a crucial role in the resolution of inflammation and is synthesized through the enzymatic conversion of docosahexaenoic acid by various cell types, including leukocytes and macrophages. This compound is classified under specialized pro-resolving mediators, which are essential for returning tissues to homeostasis post-inflammation.
Resolvin D1 methyl ester is synthesized from docosahexaenoic acid, an omega-3 fatty acid abundant in fish oil. It belongs to a class of compounds known as resolvins, which are derived from polyunsaturated fatty acids. These compounds are recognized for their ability to modulate inflammatory responses and promote healing processes in various tissues.
The synthesis of resolvin D1 methyl ester can be achieved through several methods, primarily involving organic synthesis techniques. The most notable method includes the total synthesis from chiral starting materials, which allows for the production of enantiomerically pure forms.
Resolvin D1 methyl ester has a complex molecular structure characterized by multiple hydroxyl groups and double bonds. Its chemical formula is , reflecting its composition of carbon, hydrogen, and oxygen atoms.
Resolvin D1 methyl ester participates in various chemical reactions that are critical for its biological function. These include:
The reactivity of resolvin D1 methyl ester is influenced by its functional groups, allowing it to engage in both nucleophilic and electrophilic reactions relevant to biological systems.
Resolvin D1 methyl ester functions primarily through its interaction with cell surface receptors involved in the resolution of inflammation. Upon binding to these receptors, it triggers signaling pathways that promote:
Studies have shown that the effective concentration (EC50) for resolvin D1 methyl ester in receptor assays ranges from to mol/L, indicating its high potency .
Relevant analyses have confirmed that resolvin D1 methyl ester maintains structural integrity during experimental procedures, ensuring reliable results in biological assays .
Resolvin D1 methyl ester has several applications in scientific research and medicine:
Docosahexaenoic acid (DHA; 22:6, ω-3) serves as the essential fatty acid precursor for Resolvin D1 (RvD1). Its transformation begins with stereoselective oxygenation catalyzed by 15-lipoxygenase (15-LOX) enzymes, primarily ALOX15 in humans. This enzyme inserts molecular oxygen at the carbon-17 position of DHA to generate 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA) [1] [4]. In inflammatory exudates and myeloid cells, this initial hydroperoxide is further metabolized by 5-lipoxygenase (5-LOX). 5-LOX catalyzes a second oxygenation event at carbon-7, yielding an unstable epoxide intermediate: 7S,8S-epoxy-17S-hydroxy-docosahexaenoic acid [1] [5]. Hydrolytic cleavage of this epoxide by soluble epoxide hydrolases or aqueous hydrolysis produces the trihydroxy structure of RvD1 (7S,8R,17S-trihydroxy-docosa-4Z,9E,11E,13Z,15E,19Z-hexaenoic acid) [3] [5].
Human macrophages express two 15-LOX isoforms: ALOX15 (exhibiting dual 12/15-lipoxygenating specificity) and ALOX15B (exclusively 15-lipoxygenating). While both oxygenate DHA, their product profiles differ significantly. ALOX15 generates a mixture of 14S- and 17S-HpDHA, whereas ALOX15B predominantly forms 17S-HpDHA – the direct precursor for RvD1 biosynthesis [4]. This specificity underscores ALOX15B's critical role in RvD1 production within human immune cells.
Table 1: Human Lipoxygenase Isoforms Involved in RvD1 Biosynthesis from DHA
| Enzyme | Primary Site of Oxygenation on DHA | Major Hydroperoxy Product | Reaction Specificity |
|---|---|---|---|
| ALOX15 (15-LOX-1) | Carbon-17 (minor: Carbon-14) | 17S-HpDHA / 14S-HpDHA | Dual (12/15-LOX activity with AA) |
| ALOX15B (15-LOX-2) | Carbon-17 | 17S-HpDHA | Singular (Exclusively 15-LOX) |
| 5-LOX | Carbon-7 | 7S,8S-Epoxide-17S-HpDHA | Epoxidation of hydroperoxy precursor |
Ultraviolet (UV) spectroscopy (characteristic absorbance λmax ≈ 301 nm with shoulders at 280 nm and 315 nm) and liquid chromatography-tandem mass spectrometry (LC-MS-MS) are indispensable for identifying the conjugated triene structure and hydroxy groups during biosynthesis, distinguishing RvD1 from its isomers [1] [5].
Acetylsalicylic acid (aspirin) acetylates cyclooxygenase-2 (COX-2), altering its enzymatic function. Instead of producing prostaglandins, acetylated COX-2 catalyzes the stereospecific conversion of DHA to 17R-hydroperoxy-DHA (17R-HpDHA) [2] [3]. This R-configuration epimer serves as the precursor for aspirin-triggered Resolvin D1 (AT-RvD1; 7S,8R,17R-trihydroxy-docosa-4Z,9E,11E,13Z,15E,19Z-hexaenoic acid). Subsequent enzymatic steps involving 5-LOX and epoxide hydrolysis mirror those of the 17S pathway, preserving the S-configuration at carbons 7 and 8 while introducing the aspirin-triggered R-configuration at carbon-17 [3].
The 17R epimer (AT-RvD1) exhibits significant resistance to enzymatic inactivation by eicosanoid oxidoreductases compared to native RvD1 (17S). This resistance is attributed to the altered stereochemistry hindering dehydrogenation at carbon-17. Consequently, AT-RvD1 displays prolonged half-life in vivo and enhanced bioavailability [3]. Methyl esterification of the carboxylic acid moiety in AT-RvD1 (yielding AT-RvD1 methyl ester) further augments metabolic stability by hindering rapid β-oxidation and conjugative metabolism, optimizing its pharmacokinetic profile as a therapeutic candidate [3] [6].
Total organic synthesis is essential for producing gram-scale quantities of Resolvin D1 methyl ester with unambiguous stereochemical control. The complex structure demands multi-step strategies employing chiral auxiliaries, asymmetric catalysis, and stereospecific reactions to install the six double bonds and three chiral alcohols (7S, 8R, 17S) [3] [12]. A convergent synthesis often divides the molecule into fragments:
Fragment coupling typically employs Wittig, Horner-Wadsworth-Emmons, or Suzuki-Miyaura reactions. Final global deprotection and methyl esterification (using diazomethane or methyl iodide/potassium carbonate) yield the target molecule. Nuclear magnetic resonance (NMR) spectroscopy (confirming coupling constants and chemical shifts) and comparison of HPLC retention times/UV spectra with biologically derived material are critical for verifying structural identity and stereochemical purity [3] [12].
Table 2: Key Steps in Total Synthesis of Resolvin D1 Methyl Ester
| Synthetic Stage | Critical Steps | Stereochemical Control Methods | Analytical Verification |
|---|---|---|---|
| Fragment Synthesis | Asymmetric dihydroxylation (C7,C8); Chiral auxiliary for C17 | Sharpless catalysts; Evans oxazolidinones; Chiral reduction catalysts | Chiral HPLC; NMR Mosher ester analysis |
| Fragment Coupling | Wittig olefination (C13-C14); Suzuki coupling (C10-C11) | Stereospecific olefination geometry control | (^{1}\text{H})-NMR coupling constants; UV conjugation analysis |
| Global Deprotection & Esterification | Hydrogenolysis; Saponification; Methylation (CH(2)N(2)) | Control of isomerization during deprotection | RP-HPLC co-elution with biogenic product; LC-MS/MS; UV-Vis spectroscopy |
Methyl esterification of the carboxylic acid group in RvD1 (yielding Resolvin D1 methyl ester; RvD1-ME) is a deliberate prodrug strategy designed to overcome inherent pharmacokinetic limitations of the native mediator. The polar carboxylic acid contributes to rapid renal clearance and limited passive diffusion across cellular membranes. Conversion to the methyl ester significantly increases lipophilicity (LogP), enhancing:
Once absorbed or taken up by cells, ubiquitous carboxylesterases hydrolyze RvD1-ME back to the active carboxylic acid form (RvD1). This enzymatic conversion occurs efficiently in plasma, liver, and within leukocytes, ensuring the liberated RvD1 engages its cognate G-protein coupled receptors (GPCRs), ALX/FPR2 and GPR32 [7]. Pharmacokinetic studies in murine models demonstrate that RvD1-ME administration results in significantly higher plasma and tissue levels of active RvD1 compared to administering RvD1 itself, confirming the prodrug effect [2] [6].
Table 3: Pharmacokinetic Properties of RvD1 vs. RvD1 Methyl Ester (RvD1-ME)
| Property | Resolvin D1 (RvD1) | Resolvin D1 Methyl Ester (RvD1-ME) | Functional Consequence |
|---|---|---|---|
| Lipophilicity (LogP) | Low (Acidic) | Higher (Neutral) | ↑ Passive diffusion; ↑ Cellular uptake |
| Plasma Half-life (Mouse) | Short (Minutes) | Prolonged | ↑ Systemic exposure; ↑ Dosing intervals |
| Enzymatic Inactivation | Susceptible to dehydrogenation (e.g., 17-oxo-RvD1) | Ester protects C1; Slows dehydrogenation | ↑ Bioactive persistence |
| Receptor Activation | Direct agonist of ALX/FPR2, GPR32 | Requires hydrolysis to RvD1 | Bioactivation ensures site-specific activity |
The prodrug strategy is particularly relevant for the aspirin-triggered epimer (AT-RvD1 methyl ester). Combining the inherent metabolic stability of the 17R configuration with the protective effects of methyl esterification creates a molecule optimized for enhanced in vivo stability, bioavailability, and sustained resolution pharmacology [3] [6]. This dual-modification approach represents a sophisticated chemical strategy to harness the therapeutic potential of specialized pro-resolving mediators.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2